

CHR-6494: A Technical Guide to its Discovery and Preclinical Development

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An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis. This technical guide details the discovery and preclinical development of **CHR-6494**, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. Discovered through high-throughput screening, **CHR-6494** has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including melanoma, colorectal, breast, and pancreatic cancer. This document compiles the available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Discovery of a First-in-Class Haspin Inhibitor

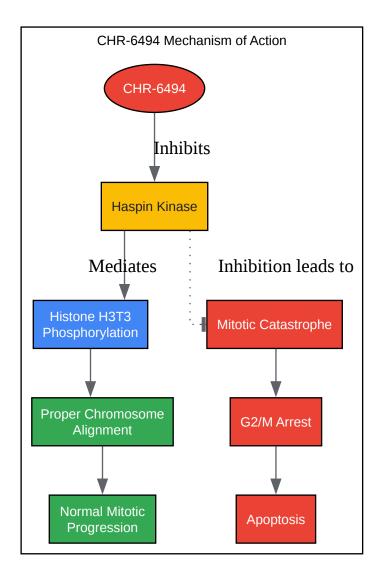
CHR-6494 emerged from high-throughput screening efforts aimed at identifying inhibitors of Haspin kinase, an atypical kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is critical for the proper alignment of chromosomes during mitosis. [2][3] The discovery of **CHR-6494** provided a first-in-class chemical probe to investigate the therapeutic potential of targeting Haspin in oncology.[4] Developed by Chroma Therapeutics,



CHR-6494 is an imidazolyl-pyridazine derivative with a potent inhibitory activity against Haspin. [5] Its development has been primarily in the preclinical phase, with no evidence of progression to human clinical trials to date.

Mechanism of Action

CHR-6494 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a key step in the mitotic cascade. The loss of H3T3ph leads to a "mitotic catastrophe" characterized by chromosome misalignment, defective spindle and centrosome formation, and ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis.



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Caption: Mechanism of action of CHR-6494 leading to apoptosis.

In Vitro Activity

CHR-6494 has demonstrated potent in vitro activity against a variety of cancer cell lines. Its inhibitory effect on Haspin kinase is in the low nanomolar range.

Parameter	Value	Reference
Haspin Kinase IC50	2 nM	

The anti-proliferative and pro-apoptotic effects of **CHR-6494** have been quantified in numerous cancer cell lines.

Cell Line	Cancer Type	IC50 (Anti- proliferative)	IC50 (Apoptosis)	Reference
HCT-116	Colorectal	500 nM	500 nM	_
HeLa	Cervical	473 nM	473 nM	_
MDA-MB-231	Breast	752 nM	752 nM	
Wi-38	Normal Lung Fibroblast	1059 nM	-	_
COLO-792	Melanoma	497 nM	-	
RPMI-7951	Melanoma	628 nM	-	
MeWo	Melanoma	396 nM - 1229 nM (range)	-	_
MDA-MB-435	Melanoma	-	-	
SKBR3	Breast	-	-	_
BxPC-3-Luc	Pancreatic	-	-	

In Vivo Efficacy



The anti-tumor activity of **CHR-6494** has been evaluated in several mouse xenograft models.

Cancer Type	Xenograft Model	Dosing Regimen	Outcome	Reference
Colorectal Cancer	HCT-116	50 mg/kg, i.p., 2 cycles of 5 consecutive days	Tumor growth inhibition	
Breast Cancer	MDA-MB-231	20 mg/kg, i.p., 15 consecutive days	Inhibition of tumor volume and weight	_
Breast Cancer	MDA-MB-231	50 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 days	Failed to inhibit tumor growth	
Pancreatic Cancer	BxPC-3-Luc	Not specified	Significantly inhibited tumor growth	
Familial Colon Tumor	ApcMin/+ mice	50 mg/kg, i.p., for 50 days	Significantly inhibited intestinal polyp development	

Experimental Protocols Cell Viability Assays

XTT Assay

- Seed cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow to attach for 24 hours.
- Treat cells with various concentrations of **CHR-6494** (0.01–100 μ M) in eight replicates for each concentration.
- After 48 hours of drug administration, add the XTT reagent.



- Measure the absorbance 1 hour after adding the XTT reagent.
- Determine IC50 values using GraphPad Prism software.

Crystal Violet Staining Assay

- Seed cells in triplicate in 96-well culture plates at a density of 4,000 cells/well.
- After 24 hours of attachment, treat cells with CHR-6494 at various concentrations.
- At the end of the treatment period, fix cells with 4% paraformaldehyde/PBS for 10 minutes at room temperature.
- Stain with 0.05% crystal violet in PBS for 20 minutes at room temperature.
- · Wash plates with tap water and air dry.
- Solubilize the dye with 30% acetic acid and measure the absorbance at 590 nm.

Cell Cycle Analysis

Propidium Iodide Staining

- Treat cells with CHR-6494 for 48 hours.
- Fix cells with cold 70% ethanol.
- Stain cells with propidium iodide.
- Measure DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

Caspase 3/7 Activity Assay

Treat cells with CHR-6494 for 72 hours.

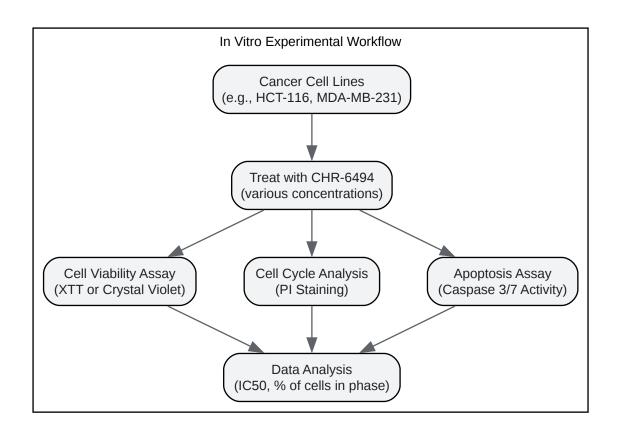


 Measure caspase 3/7 activity using the Caspase 3/7 Glo Assay Kit according to the manufacturer's instructions.

In Vivo Xenograft Studies

General Protocol

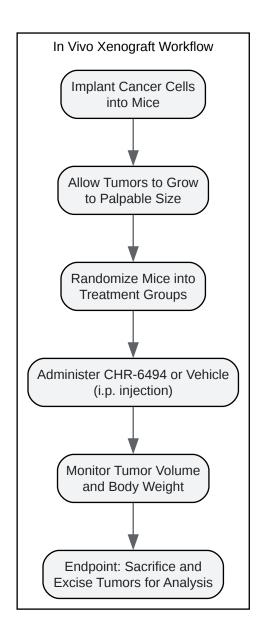
- Inject cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
- Allow tumors to reach a specified average volume (e.g., 62 mm³).
- Randomly divide mice into control (vehicle-treated) and CHR-6494 treatment groups.
- Administer CHR-6494 or vehicle via intraperitoneal (i.p.) injection according to the specified dosing regimen.
- Monitor tumor volume and body weight throughout the study.
- At the end of the study, sacrifice the mice and excise and weigh the tumors.





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Caption: A generalized workflow for in vitro experiments.



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Caption: A typical workflow for in vivo xenograft studies.

Conclusion



CHR-6494 is a potent, first-in-class inhibitor of Haspin kinase with demonstrated preclinical anti-tumor activity in a variety of cancer models. Its mechanism of action, involving the induction of mitotic catastrophe, makes it an interesting candidate for further investigation. While in vivo studies have shown mixed results, particularly in breast cancer models, its efficacy in colorectal and pancreatic cancer models warrants further exploration. The lack of clinical trial data suggests that **CHR-6494** itself may not have advanced, but it remains a valuable tool for studying Haspin biology and a foundation for the development of next-generation Haspin inhibitors. This guide provides a comprehensive overview of the discovery and preclinical development of **CHR-6494**, serving as a valuable resource for the scientific community.

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